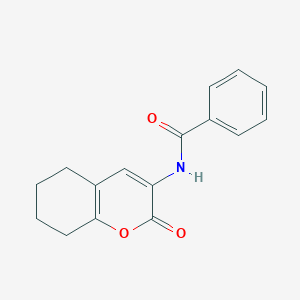![molecular formula C11H9BrN4 B11848104 7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by the presence of a triazole ring fused to a quinoline moiety, with a bromine atom at the 7th position and a methyl group at the 1st position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-bromoquinoline-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with methyl iodide to introduce the methyl group, followed by cyclization with triethyl orthoformate to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of various substituted triazoloquinolines depending on the nucleophile used.
Applications De Recherche Scientifique
7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
7-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine: Similar structure but with a chlorine atom instead of bromine.
1-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar triazole ring but fused to a quinoxaline instead of quinoline.
8-Bromo-1-methyl-6-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar triazole ring but with additional phenyl substitution.
Uniqueness: The presence of the bromine atom at the 7th position and the specific fusion of the triazole ring to the quinoline moiety confer unique chemical and biological properties to 7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine. These structural features enhance its reactivity and potential as a pharmacologically active compound.
Propriétés
Formule moléculaire |
C11H9BrN4 |
|---|---|
Poids moléculaire |
277.12 g/mol |
Nom IUPAC |
7-bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine |
InChI |
InChI=1S/C11H9BrN4/c1-6-14-15-11-9(13)5-7-4-8(12)2-3-10(7)16(6)11/h2-5H,13H2,1H3 |
Clé InChI |
LIDWNYLJQNTENY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



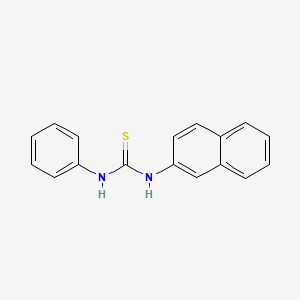
![2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11848032.png)
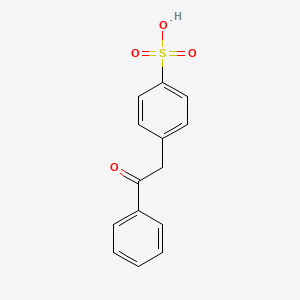


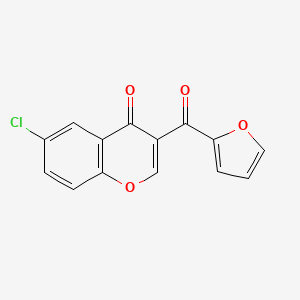

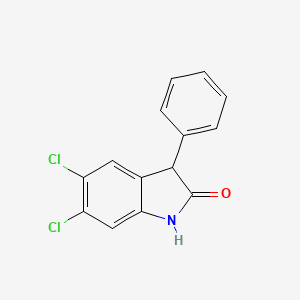
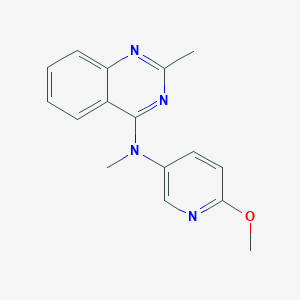
![3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11848077.png)


